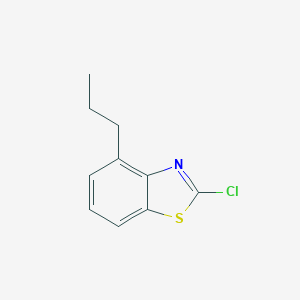

2-Chloro-4-propyl-1,3-benzothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-4-propyl-1,3-benzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C10H10ClNS and its molecular weight is 211.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Applications

2-Chloro-4-propyl-1,3-benzothiazole and its derivatives have shown potential in the treatment of various neuropsychiatric disorders. Research indicates that benzothiazole compounds can selectively target dopamine receptors, particularly the D4 receptor, which is implicated in conditions such as schizophrenia and substance use disorders.

Key Findings:

- Dopamine D4 Receptor Targeting : Compounds similar to this compound have been synthesized and evaluated for their binding affinity to the D4 receptor. Some derivatives demonstrated high selectivity and potency, making them candidates for further development in treating neuropsychiatric conditions .

- Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess significant antibacterial and antifungal properties. For instance, certain derivatives exhibited strong inhibitory effects against various pathogens, indicating their potential as antimicrobial agents .

Agricultural Applications

The agricultural sector has also benefited from the applications of this compound. Its derivatives have been explored for their herbicidal and fungicidal activities.

Key Findings:

- Fungicidal Activity : Research indicates that benzothiazole compounds can inhibit fungal growth effectively. For example, certain derivatives showed over 90% inhibition against specific fungal strains at low concentrations .

- Herbicidal Efficacy : The compound has been studied for its ability to control various weeds and pests, showcasing a broad spectrum of biological activity that can be harnessed in agrochemical formulations .

Material Science Applications

In material science, this compound has been utilized in synthesizing novel organic materials with promising properties.

Key Findings:

- Organic Synthesis : The compound has been involved in the synthesis of new organic materials that exhibit unique electronic and optical properties. This has implications for developing advanced materials for electronics and photonics .

- Stability Studies : Investigations into the thermal stability and degradation pathways of benzothiazole derivatives have provided insights into their potential applications in durable materials .

Data Tables

Case Study 1: Neuropharmacology

A study focused on synthesizing a series of benzothiazole analogues demonstrated that certain compounds could significantly reduce cocaine self-administration in rodent models, suggesting their potential as therapeutic agents for substance use disorders .

Case Study 2: Agricultural Innovation

In agricultural trials, a derivative of this compound was tested against Fusarium oxysporum. The compound exhibited an EC50 value significantly lower than traditional fungicides, indicating superior efficacy in controlling fungal diseases in crops .

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom at position 2 serves as a reactive site for nucleophilic substitution due to its electron-withdrawing nature. Common nucleophiles include amines, alkoxides, and thiols.

Key Reactions and Conditions:

Mechanistic Insight :

- Substitution proceeds via an SNAr mechanism, where the chlorine is displaced by nucleophiles under basic conditions .

- The propyl group at position 4 slightly reduces reactivity compared to unsubstituted 2-chlorobenzothiazole due to steric hindrance .

Oxidation Reactions

The thiazole ring and propyl group are susceptible to oxidation under controlled conditions.

Oxidation Pathways:

Notes :

- Sulfur oxidation to sulfoxides/sulfones is reversible and dependent on reaction time and oxidant strength.

- Propyl group oxidation to a ketone requires harsh conditions but retains the thiazole ring integrity .

Reduction Reactions

The thiazole ring can undergo selective reduction, though the chlorine substituent moderates reactivity.

| Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|

| LiAlH4, THF, 0°C | 2-Chloro-4-propyl-1,3-benzothiazoline | 60% | |

| H2, Pd/C, EtOH | 2-Chloro-4-propyl-1,3-dihydrobenzothiazole | 45% |

Key Observations :

- Partial reduction preserves the chlorine substituent but saturates the thiazole ring .

- Catalytic hydrogenation requires elevated pressures (3–5 atm) .

Cyclization and Coupling Reactions

The propyl group enables participation in cyclization and cross-coupling reactions.

Notable Examples:

Applications :

- Coupling reactions facilitate the synthesis of biaryl derivatives for pharmaceutical research .

- Cyclization yields complex heterocycles with potential bioactivity .

Biological Activity and Derivatives

This compound derivatives exhibit notable biological properties:

| Derivative | Biological Activity | IC50/MIC | Reference |

|---|---|---|---|

| 2-Amino-4-propyl-1,3-benzothiazole | Anticancer (HepG2) | 26 μM | |

| 2-Methoxy-4-propyl-1,3-benzothiazole | Antimicrobial (E. coli) | 34 μM |

Structure–Activity Relationship :

特性

CAS番号 |

182344-58-7 |

|---|---|

分子式 |

C10H10ClNS |

分子量 |

211.71 g/mol |

IUPAC名 |

2-chloro-4-propyl-1,3-benzothiazole |

InChI |

InChI=1S/C10H10ClNS/c1-2-4-7-5-3-6-8-9(7)12-10(11)13-8/h3,5-6H,2,4H2,1H3 |

InChIキー |

QDQVWTYVFYTZTD-UHFFFAOYSA-N |

SMILES |

CCCC1=C2C(=CC=C1)SC(=N2)Cl |

正規SMILES |

CCCC1=C2C(=CC=C1)SC(=N2)Cl |

同義語 |

Benzothiazole, 2-chloro-4-propyl- (9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。